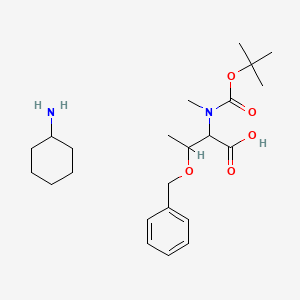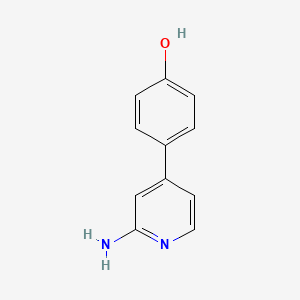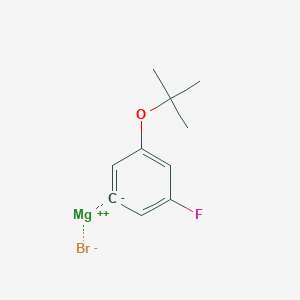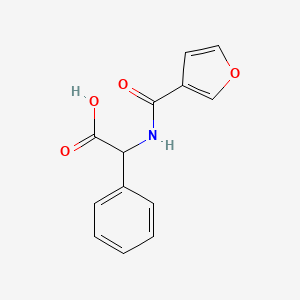![molecular formula C8H13NO B14896272 5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14896272.png)
5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one can be achieved through several methods. One common approach is the annulation of a cyclopropane cycle to 3-pyrrolines, often maleimides. This method involves direct oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst, proceeding stereoselectively to form the trans derivative . Another method involves the photochemical decomposition of CHF2-substituted pyrazolines, which offers the advantages of simple operation, mild conditions, and excellent functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound typically involve metal-mediated cyclopropanation domino reactions of chain enynes. This strategy is favored for its scalability and substrate scope, relying on in situ-generated metal carbene species in the presence of Pd, Au, Ru, Co, Ni, and Rh salts as catalysts .
Análisis De Reacciones Químicas
Types of Reactions
5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the ketone group into alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include metal catalysts such as Pd, Au, Ru, Co, Ni, and Rh salts for cyclopropanation reactions . Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions, while reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or esters, while reduction reactions typically produce alcohols.
Aplicaciones Científicas De Investigación
5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one has a wide range of scientific research applications:
Industry: The compound is used in the development of bioactive compounds and as a precursor in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one involves its interaction with various molecular targets and pathways. For instance, it acts as a potent μ-opioid receptor antagonist, which is useful in the treatment of pruritus . It also inhibits ketohexokinase (KHK), making it a potential treatment for non-alcoholic fatty liver disease (NAFLD) . The compound’s unique bicyclic structure allows it to interact with specific enzymes and receptors, leading to its diverse biological activities.
Comparación Con Compuestos Similares
Similar Compounds
3-Azabicyclo[3.1.0]hexane: A similar compound with a different substitution pattern, commonly used in pharmaceuticals and natural products .
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]: These compounds have shown potential as antitumor agents and have similar structural features .
Uniqueness
5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one is unique due to its specific isopropyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
5-propan-2-yl-3-azabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C8H13NO/c1-5(2)8-3-6(8)7(10)9-4-8/h5-6H,3-4H2,1-2H3,(H,9,10) |
Clave InChI |
YOQVUTPDNQZAPR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C12CC1C(=O)NC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


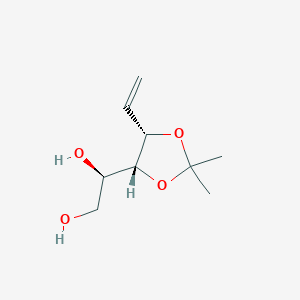

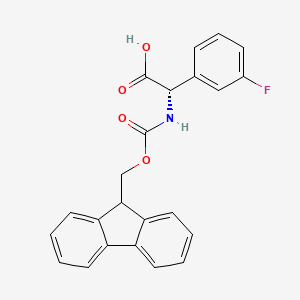
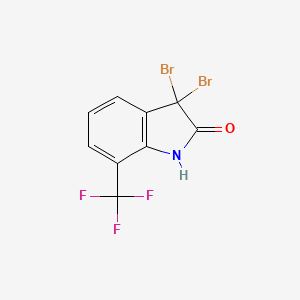

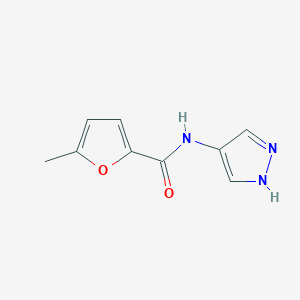
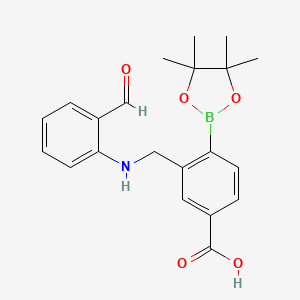

![6,7-Difluoro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid](/img/structure/B14896247.png)
